2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
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Description
This compound, also known as SB-216763, is a small molecule that competes with ATP and potently inhibits the activity α and β isozymes of GSK-3 . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .
Synthesis Analysis
Quantum chemical calculations were carried out using Gaussian 09w and the geometrical structures were visualized using the Gauss View 5.0 interface . The density functional theory (DFT) method combined with the B3LYP (Becke’s three-parameter hybrid functional (B3) for the exchange part and the Lee-Yang-Parr (LYP) correlation function were utilized for geometrical optimization, frequency calculations, and population analysis .Molecular Structure Analysis
The optimized molecular structure of the title compound with the numbering scheme of the atoms is shown in Fig. 1 .Chemical Reactions Analysis
Quantum chemical calculations were carried out using Gaussian 09w and the geometrical structures were visualized using the Gauss View 5.0 interface . The density functional theory (DFT) method combined with the B3LYP (Becke’s three-parameter hybrid functional (B3) for the exchange part and the Lee-Yang-Parr (LYP) correlation function were utilized for geometrical optimization, frequency calculations, and population analysis .Physical And Chemical Properties Analysis
The molecular weight of the compound is 475.0 g/mol . The XLogP3-AA value is 5.7 , indicating its lipophilicity. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 5 . The exact mass and monoisotopic mass are 474.0917247 g/mol . The topological polar surface area is 103 Ų . The heavy atom count is 33 .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Some indole diterpenoids (IDTs) have also shown significant activity against the H1N1 virus .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology, with some compounds exhibiting anticancer properties .
Anti-HIV Activity
Some indole derivatives have been reported to have anti-HIV properties .
Antioxidant Activity
Indole derivatives can act as antioxidants , which are substances that can prevent or slow damage to cells caused by free radicals.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties, making them potentially useful in combating various types of infections .
Antitubercular Activity
Indole derivatives have shown potential for antitubercular activity , which could make them valuable in the fight against tuberculosis.
Antidiabetic Activity
Indole derivatives have also been associated with antidiabetic activity , suggesting potential applications in the management of diabetes.
properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2S/c25-15-7-6-10-17(13-15)29-23(31)22-21(18-11-4-5-12-19(18)27-22)28-24(29)32-14-20(30)26-16-8-2-1-3-9-16/h1-13,27H,14H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSPAYSHVQDZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide |
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